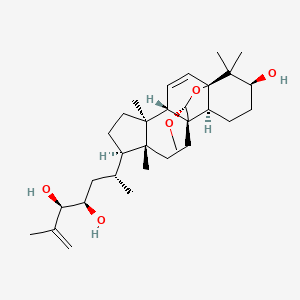
Karavilagenin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Karavilagenin F is a cucurbitane-type triterpene isolated from the dried fruit of Momordica charantia LThis compound belongs to a class of natural products known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Karavilagenin F typically involves the extraction from natural sources rather than synthetic routes. The dried fruit of Momordica charantia is subjected to methanol extraction, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods
The scalability of this method depends on the availability of the plant material and the efficiency of the extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Karavilagenin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Karavilagenin F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, its antidiabetic activity is linked to the inhibition of glucose absorption and enhancement of insulin sensitivity .
Comparación Con Compuestos Similares
Karavilagenin F is unique among cucurbitane-type triterpenes due to its specific structural features and biological activities. Similar compounds include:
Karavilagenin A, B, and C: Other cucurbitane-type triterpenes isolated from Momordica charantia.
Balsaminol F: Another triterpene with similar biological activities.
Momordicin I acetate: A related compound with distinct pharmacological properties.
These compounds share a common cucurbitane skeleton but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C31H50O5 |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(3R,4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-1-ene-3,4-diol |
InChI |
InChI=1S/C31H50O5/c1-18(2)25(34)21(32)17-19(3)20-11-13-29(7)22-12-14-31-23(9-10-24(33)27(31,4)5)30(22,26(35-8)36-31)16-15-28(20,29)6/h12,14,19-26,32-34H,1,9-11,13,15-17H2,2-8H3/t19-,20-,21-,22+,23+,24+,25-,26-,28-,29+,30+,31-/m1/s1 |
Clave InChI |
LCFNRXHRJSACLK-CWTBIIKVSA-N |
SMILES isomérico |
C[C@H](C[C@H]([C@@H](C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
SMILES canónico |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


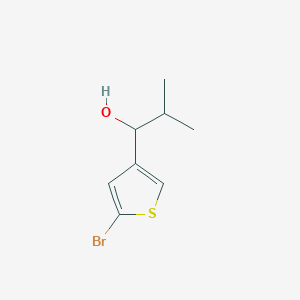
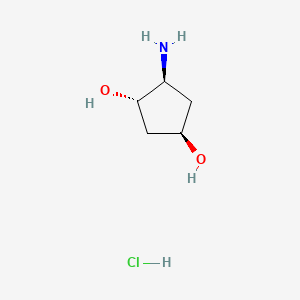

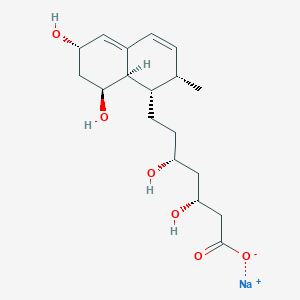


![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)

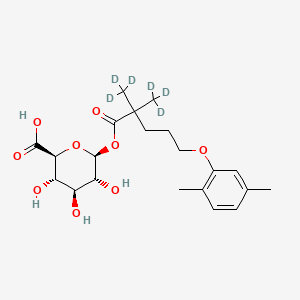
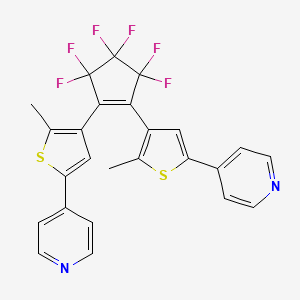
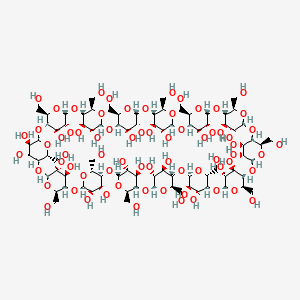
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)

